molecular formula C23H26N2O4 B2476206 N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide CAS No. 898411-91-1

N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide

Cat. No.: B2476206
CAS No.: 898411-91-1
M. Wt: 394.471
InChI Key: NCXMEJWTGQIKFB-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a useful research compound. Its molecular formula is C23H26N2O4 and its molecular weight is 394.471. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Properties

Karmakar et al. (2007) explored the structural aspects of two amide-containing isoquinoline derivatives, revealing the formation of gels or crystalline solids upon treatment with different mineral acids. These compounds exhibited enhanced fluorescence emission compared to the parent compound under specific conditions, indicating potential applications in materials science and sensor technology (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Several studies have synthesized novel compounds with antitumor activities. For instance, Al-Suwaidan et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity, which was further supported by molecular docking studies (Al-Suwaidan et al., 2016). Additionally, Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, showing moderate to high levels of antitumor activities against various cancer cell lines (Fang et al., 2016).

Synthesis and Chemical Properties

King (2007) described a high-yielding cyclisation method for the synthesis of (±)-crispine A, illustrating a versatile synthetic approach to complex isoquinoline derivatives (King, 2007). Raju (2008) synthesized N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, highlighting their importance as intermediates for the synthesis of tetrahydroisoquinolines, which could have various pharmaceutical applications (Raju, 2008).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-4-28-14-13-25-12-11-18-19(23(25)27)8-6-10-21(18)29-15-22(26)24-20-9-5-7-16(2)17(20)3/h5-12H,4,13-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXMEJWTGQIKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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